Butyrylcholinesterase Inhibitory Potential Relative to Carbamate Analogs
The [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl] scaffold is critical for BuChE inhibition; compound 16c achieved IC50 = 12.8 μM against eqBuChE, while donepezil showed IC50 = 3.25 μM under the same assay conditions [1]. The target compound replaces the carbamate linker with an acetamide and introduces an m-tolyl group, which may alter binding mode and potency. However, no inhibition data exist for the target compound, and activity relative to 16c or donepezil remains unknown.
| Evidence Dimension | eqBuChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not tested |
| Comparator Or Baseline | Compound 16c (heptylcarbamate derivative): IC50 = 12.8 μM; Donepezil: IC50 = 3.25 μM |
| Quantified Difference | Cannot be calculated; target compound lacks IC50 data |
| Conditions | Equine butyrylcholinesterase (eqBuChE) enzyme inhibition assay |
Why This Matters
The scaffold has validated BuChE inhibitory potential, but the specific N-m-tolylacetamide modification requires empirical testing to determine whether it enhances or abolishes activity.
- [1] Dundar, Y. et al. (2019). Novel pyridazinone derivatives as butyrylcholinesterase inhibitors. Bioorganic Chemistry, 92, 103304. PMID: 31561108. View Source
